molecular formula C25H29BrN4O3S B2585395 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1189664-59-2

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2585395
M. Wt: 545.5
InChI Key: YCGCMYHYGPSIGQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spiro[4.5]deca-1,3-dien-2-yl group, which is a type of bicyclic compound . The bromophenyl and dimethoxyphenyl groups are likely to contribute to the overall polarity of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the bromophenyl and dimethoxyphenyl groups in this compound suggest that it might have moderate to high polarity. The spiro[4.5]deca-1,3-dien-2-yl group could potentially confer interesting stereochemical properties to the molecule .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis of complex organic compounds, such as 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide, involves multiple steps, including the formation of triazaspirodecanone derivatives. These derivatives are crucial for investigating various pharmacological properties. For instance, the synthesis of spiropiperidine and triazaspirodecanone derivatives has been explored for their potential biological activities, including cholinesterase inhibition, antimicrobial, and anticancer effects (Li Fa-qian et al., 2005; Y. Mabkhot et al., 2017) (Li Fa-qian et al., 2005); (Y. Mabkhot et al., 2017).

Pharmacological Activities

Compounds structurally related to 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide have been studied for their diverse pharmacological activities. For example, triazaspirodecanone derivatives have shown promise in antimicrobial and plant growth-regulating activities (Li Fa-qian et al., 2005) (Li Fa-qian et al., 2005). Moreover, these compounds' structural characteristics, such as the presence of a bromophenyl group, are critical for their biological activity, offering a pathway for designing new therapeutic agents.

Molecular Docking and Computational Studies

Molecular docking and computational studies are invaluable tools in the drug discovery process, allowing for the prediction of how small molecules, like 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide, interact with biological targets. These studies can help in understanding the binding affinity and mode of action of such compounds, guiding the optimization of their therapeutic properties (Y. Mabkhot et al., 2017) (Y. Mabkhot et al., 2017).

properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN4O3S/c1-4-30-13-11-25(12-14-30)28-23(17-5-7-18(26)8-6-17)24(29-25)34-16-22(31)27-20-10-9-19(32-2)15-21(20)33-3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGCMYHYGPSIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

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